molecular formula C16H13N3O3S B3135014 Ethyl 5-phenoxy-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 400085-55-4

Ethyl 5-phenoxy-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Cat. No. B3135014
CAS RN: 400085-55-4
M. Wt: 327.4 g/mol
InChI Key: DUBVUVJAXZEKPV-UHFFFAOYSA-N
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Description

Ethyl 5-phenoxy-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, also known as EPTC, is a herbicide that is widely used in agriculture to control weeds. EPTC belongs to the class of triazine herbicides and is known for its broad-spectrum activity against various weed species.

Scientific Research Applications

Chemical Reactivities and Biological Activities

Ethyl 5-phenoxy-3-(2-thienyl)-1,2,4-triazine-6-carboxylate belongs to the family of 1,2,4-triazine derivatives, known for their versatile chemical reactivities and promising biological activities. Recent literature highlights the synthetic strategies and reactivities of 3-thioxo-1,2,4-triazin-5-ones and their derivatives, demonstrating their importance in medicinal, pharmacological, and biological fields. These compounds exhibit anticancer, anti-HIV, antimicrobial activities, and enzymatic effects, indicating their potential as drugs or bioactive systems (Makki, Abdel-Rahman, & Alharbi, 2019).

Environmental and Food Analysis

In the environmental and food safety sectors, derivatives of this compound and similar triazine compounds have been utilized in the development of antibody-based methods for detecting contaminants. These include phenoxyacetic acid herbicides and s-triazine herbicides, showcasing the application of these compounds in creating sensitive assays for environmental monitoring and food safety (Fránek & Hruška, 2018).

Pharmacological Significance

The pharmacological significance of triazine scaffolds, including compounds structurally related to this compound, has been extensively reviewed. These compounds exhibit a wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. This diverse range of activities underscores the potential of the triazine nucleus as a core moiety in the development of future drugs (Verma, Sinha, & Bansal, 2019).

properties

IUPAC Name

ethyl 5-phenoxy-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-21-16(20)13-15(22-11-7-4-3-5-8-11)17-14(19-18-13)12-9-6-10-23-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBVUVJAXZEKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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